2-benzoyl-N-(4-pyridinylmethyl)benzamide

Description

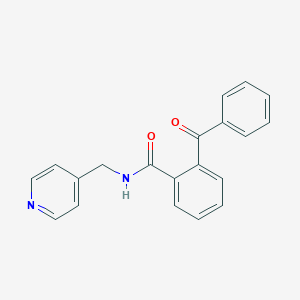

2-Benzoyl-N-(4-pyridinylmethyl)benzamide is a benzamide derivative characterized by a benzoyl group at the 2-position of the benzene ring and a 4-pyridinylmethyl substituent on the amide nitrogen. This structure confers unique physicochemical and biological properties, making it a candidate for pharmacological studies.

Properties

Molecular Formula |

C20H16N2O2 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-benzoyl-N-(pyridin-4-ylmethyl)benzamide |

InChI |

InChI=1S/C20H16N2O2/c23-19(16-6-2-1-3-7-16)17-8-4-5-9-18(17)20(24)22-14-15-10-12-21-13-11-15/h1-13H,14H2,(H,22,24) |

InChI Key |

MBIFRYKSOCASPL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CC=NC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CC=NC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamides

Structural Variations in N-Substituents

The N-substituent of benzamide derivatives significantly influences their biological activity. Below is a comparison of key analogs:

| Compound Name | N-Substituent | Molecular Formula | Key Features |

|---|---|---|---|

| 2-Benzoyl-N-(4-pyridinylmethyl)benzamide | 4-Pyridinylmethyl | C19H21NO2 | Polar pyridine ring for H-bonding |

| 2-Benzoyl-N-(1-methylbutyl)benzamide | 1-Methylbutyl | C19H21NO2 | Aliphatic chain for lipophilicity |

| N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide | Sulfamoyl-thiadiazole | C24H20N4O4S2 | Sulfamoyl group for enhanced binding |

Key Observations :

- Polar vs. Lipophilic Substitutents : The 4-pyridinylmethyl group in the target compound enhances water solubility compared to the aliphatic 1-methylbutyl group in its analog (CAS 923556-41-6) .

Glucokinase (GK) Activation

Benzamides with 3,5-disubstituted phenyl groups (e.g., compound 5b in ) exhibit H-bond interactions with Arg63 in the GK protein (distances: 2.8–3.4 Å).

PCAF HAT Inhibition

Benzamide analogs with long 2-acylamino chains (e.g., compound 17 in ) show >70% inhibition of PCAF HAT. The target compound lacks this acyl chain, suggesting lower inhibitory activity in this context .

Hyaluronidase Inhibition

N-Benzyl-substituted benzamides at position 2 () exhibit strong hyaluronidase inhibition. The target’s pyridinylmethyl group mimics benzyl’s lipophilicity but introduces polar interactions, which may balance activity .

Receptor Targeting and Pharmacological Potential

P2X7 Receptor Antagonism

Pfizer’s benzamide-based P2X7 antagonists (e.g., US20070142329A1) share structural similarities with BzATP. The target compound’s benzoyl group may mimic BzATP’s adenine interactions, but its pyridinylmethyl substituent could alter receptor binding kinetics .

Antioxidant Activity

Benzamides with phenolic hydroxyl or methoxy groups (e.g., compound A8 in ) show >85% antioxidant activity. The target compound lacks these groups, suggesting lower efficacy unless the pyridine ring contributes via alternative mechanisms .

Tables of Comparative Data

Table 1: Enzymatic Activity Comparison

Table 2: Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Donors |

|---|---|---|---|

| Target Compound | 2.1 | 0.15 | 1 |

| 2-Benzoyl-N-(1-methylbutyl)benzamide | 3.8 | 0.02 | 0 |

| CAS 314282-87-6 | 1.5 | 0.08 | 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.